molecular formula C13H11N3O4S2 B2861864 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-31-3

3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2861864
CAS No.: 946286-31-3
M. Wt: 337.37
InChI Key: JGFZFOIAOKJEBY-UHFFFAOYSA-N
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Description

3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a benzo[d]thiazole ring, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Construction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the isoxazole intermediate with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core and exhibit similar biological activities.

    Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid are structurally related and used in similar research contexts.

Uniqueness

3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[d]thiazole and isoxazole rings, along with the methylsulfonyl and carboxamide groups, allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-7-5-10(20-16-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZFOIAOKJEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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